Yohimbic acid ethyl ester

Beschreibung

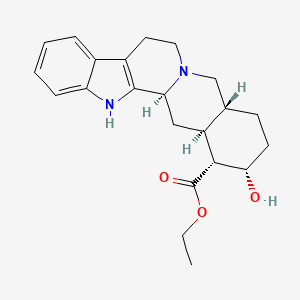

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73840-32-1 |

|---|---|

Molekularformel |

C22H28N2O3 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

ethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-2-27-22(26)20-16-11-18-21-15(14-5-3-4-6-17(14)23-21)9-10-24(18)12-13(16)7-8-19(20)25/h3-6,13,16,18-20,23,25H,2,7-12H2,1H3/t13-,16-,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

ZYVPSCRTENVKPN-ZQCVIMGFSA-N |

Isomerische SMILES |

CCOC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Kanonische SMILES |

CCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Yohimbic acid, ethyl ester |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Yohimbic Acid Ethyl Ester

Introduction

Yohimbic acid ethyl ester is a derivative of yohimbic acid, a core component of the yohimbine alkaloid structure found in the bark of the Pausinystalia yohimbe tree.[1] It is a pentacyclic monoterpenoid indole alkaloid characterized by the complex yohimban skeleton.[2][3] In pharmacological research, this compound has been identified as a selective alpha-2A adrenergic receptor (ADRA2A) antagonist, making it a molecule of interest for structure-activity relationship (SAR) studies aimed at developing more selective therapeutic agents.[4][5] This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and mechanism of action.

Core Chemical Structure and Stereochemistry

The fundamental structure of this compound is built upon the rigid pentacyclic yohimban ring system. This framework consists of an indole nucleus fused to a quinolizidine moiety. The molecule possesses multiple chiral centers, making its stereochemistry a critical determinant of its biological activity.

-

IUPAC Name: ethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]

-

Key Features:

-

Yohimban Skeleton: A pentacyclic structure containing five chiral centers, which dictates the three-dimensional conformation.

-

Indole Group: A bicyclic aromatic heterocycle that is a common feature in many biologically active alkaloids.

-

Hydroxyl Group (-OH): Located at the C-17 position (α-configuration in the parent yohimbine).[7][8]

-

Ethyl Ester Group (-COOCH₂CH₃): An ester functional group at the C-16 position (α-configuration in the parent yohimbine), resulting from the esterification of the native carboxylic acid group of yohimbic acid with ethanol.[1][5]

-

Physicochemical and Pharmacological Properties

The quantitative data for this compound are summarized below. These properties are essential for its handling, formulation, and application in research settings.

| Property | Value | Reference(s) |

| Molecular Weight | 368.47 g/mol | [1][4][6] |

| CAS Number | 73840-32-1 | [1][4][6] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days-weeks): 0-4°C, dry, darkLong term (months-years): -20°C | [1] |

| Biological Activity | Selective ADRA2A Antagonist | [4][5] |

| IC₅₀ | 31 nM (for ADRA2A) | [4] |

Experimental Protocols

A. Synthesis: Acid-Catalyzed Esterification

This compound is typically synthesized via the Fischer-Speier esterification of yohimbic acid.[1][5]

Methodology:

-

Reactant Preparation: Yohimbic acid is dissolved in an excess of absolute ethanol (EtOH).

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the solution.[5]

-

Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., aqueous sodium bicarbonate solution).

-

Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography, to yield pure this compound.[9]

B. Structural Characterization

The confirmation of the structure and stereochemistry of this compound relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereoisomerism of complex molecules like yohimbic acid derivatives.[1]

-

¹H NMR: Provides information on the chemical environment of protons. For this compound (designated as compound 3a in a study), characteristic proton signals were reported as: ¹H NMR (500 MHz, DMSO-d₆): δ 7.94 (bs, 1H, H1), 7.45 (d, ³J = 7.7 Hz, 1H, H9), 7.30 (d, ³J = 8.0 Hz, ...).[5] The signals for the ethyl group (a triplet and a quartet) would also be present.

-

¹³C NMR: Identifies the chemical environment of each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol: The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₂₂H₂₈N₂O₃), the molecular ion peak [M]⁺ would be expected at m/z ≈ 368.47. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing yohimbine alkaloids.[10]

-

Mechanism of Action: ADRA2A Antagonism

This compound functions as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A).[4] This receptor is a G-protein coupled receptor (GPCR) that, when activated by endogenous agonists like norepinephrine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

By binding to the ADRA2A receptor without activating it, this compound blocks the binding of norepinephrine. This antagonism prevents the receptor-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, which in turn modulates downstream cellular processes.

References

- 1. This compound | 73840-32-1 | Benchchem [benchchem.com]

- 2. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 73840-32-1 | MCE [medchemexpress.cn]

- 7. Yohimbine [webbook.nist.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. CN102030747A - Preparation method for yohimbine - Google Patents [patents.google.com]

- 10. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Yohimbic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of yohimbic acid ethyl ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the compound's core chemical attributes, outlines relevant experimental methodologies, and visualizes its primary mechanism of action.

Core Chemical Properties

This compound is an ester derivative of yohimbic acid, which itself is a demethylated derivative of the well-known indole alkaloid, yohimbine.[1] These compounds belong to the yohimban alkaloid class, characterized by a pentacyclic skeleton.[1] The esterification of the carboxylic acid group at the C-16 position of the yohimban structure with ethanol results in this compound.[1] This structural modification significantly influences its pharmacological profile, particularly its selectivity for adrenergic receptor subtypes.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound and its parent compound, yohimbic acid, are summarized below. Data for the widely studied methyl ester analog, yohimbine, is included for comparison.

| Property | This compound | Yohimbic Acid | Yohimbine (Methyl Ester) |

| Molecular Formula | C₂₂H₂₈N₂O₃[1][2] | C₂₀H₂₄N₂O₃[3] | C₂₁H₂₆N₂O₃[4] |

| Molecular Weight | 368.47 g/mol [2][5] | 340.42 g/mol [6] | 354.4 g/mol [4] |

| CAS Number | 73840-32-1[1][2] | 522-87-2[3][7] | 146-48-5[4] |

| Appearance | Solid powder[1] | White to off-white solid[6] | White to slightly yellow powder[8] |

| Solubility | Soluble in DMSO[1] | Soluble in DMSO (125 mg/mL)[6] | Slightly soluble in water; soluble in methanol, ethanol, and chloroform[8] |

| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1] | -20°C, sealed, away from moisture and light[6] | Light sensitive[8] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a critical tool for differentiating between stereoisomers of complex molecules like this compound, which possesses multiple chiral centers.[1] The distinct chemical environments of protons and carbons in diastereomers result in unique NMR spectra, allowing for their differentiation.[1] While enantiomers typically show identical spectra, the use of chiral shift reagents can enable their distinction.[1]

-

Mass Spectrometry (MS): GC-MS is a frequently used method for the identification and quantification of yohimbine and its derivatives.[9] The mass spectrum of yohimbine (the methyl ester) is well-documented and serves as a reference for identifying related structures like the ethyl ester.[10] Full tandem mass spectra have also been reported for yohimbinic acid, which can be a useful reference.[11]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, based on established chemical principles and published methods for related compounds.

Synthesis: Esterification of Yohimbic Acid

The synthesis of this compound is achieved through the esterification of yohimbic acid with ethanol. Several standard methods are applicable.

2.1.1 Fischer-Speier Esterification (Acid-Catalyzed)

This is a direct and classical method for converting a carboxylic acid to its ester.[1]

-

Principle: The reaction involves heating the carboxylic acid (yohimbic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The equilibrium is driven towards the ester product by using an excess of one of the reactants or by removing water as it is formed.

-

General Protocol:

-

Dissolve yohimbic acid in an excess of absolute ethanol.

-

Under a fume hood, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops).[12]

-

Equip the reaction flask with a reflux condenser and add boiling chips.[12]

-

Heat the mixture to a gentle reflux and maintain for a specified period (e.g., 45-60 minutes).[12]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude ester, which can be further purified by chromatography.

-

2.1.2 Steglich Esterification (Carbodiimide-Mediated)

This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent and is performed under mild, non-acidic conditions.

-

Principle: DCC activates the carboxylic acid, allowing it to be attacked by the alcohol. A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is typically added to increase the reaction rate.

-

General Protocol:

-

Dissolve yohimbic acid, ethanol (1-3 equivalents), and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (DCM) or acetonitrile.[13]

-

Cool the solution in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid (e.g., 5% HCl) and then with saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting ester by column chromatography.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of yohimbine and its derivatives.

-

Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection can be achieved using UV, fluorescence, or mass spectrometry.

-

General HPLC Protocol (adapted from yohimbine analysis):

-

Instrumentation: HPLC system with a UV or fluorescence detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase for yohimbine consists of water and methanol (e.g., 55:45 v/v) containing 0.5% triethylamine.[14] Another system uses 0.5% aqueous triethylamine (pH 3.0, adjusted with orthophosphoric acid) and methanol (65:35 v/v).[15]

-

Flow Rate: Typically 1.0 mL/min.[14]

-

Detection: UV detection at 270 nm[14] or fluorescence detection (Excitation: 280 nm, Emission: 360 nm) for higher sensitivity.[15]

-

Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

-

Biological Activity and Signaling Pathway

This compound's primary pharmacological action is as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A).

Receptor Selectivity and Potency

This compound has been identified as a selective ADRA2A antagonist with an IC₅₀ of 31 nM.[5] Structure-activity relationship studies on yohimbine analogues have shown that amino esters of yohimbic acid can exhibit significantly improved selectivity for ADRA2A over other adrenoceptor subtypes when compared to the parent compound, yohimbine. For instance, a related amino ester analogue demonstrated a 6-fold higher selectivity index for ADRA1A/ADRA2A and a 25-fold higher index for ADRA2B/ADRA2A compared to yohimbine.[16]

| Compound | Target | Potency (IC₅₀) |

| This compound | ADRA2A | 31 nM[2][5] |

Mechanism of Action: α₂-Adrenergic Receptor Antagonism

The α₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals. Their activation by endogenous catecholamines (norepinephrine and epinephrine) initiates a negative feedback loop that inhibits further neurotransmitter release.

By acting as an antagonist, this compound blocks this receptor. This prevents the negative feedback, leading to an increased release of norepinephrine into the synaptic cleft and enhanced sympathetic nervous system activity.[17] This is the principal mechanism underlying the physiological effects of yohimbine and its derivatives.

Downstream Signaling and Broader Effects

While the primary mechanism is α₂-antagonism, research on yohimbine suggests a broader range of interactions that may also be relevant for its ethyl ester derivative.

-

Other Receptors: At higher concentrations, yohimbine interacts with serotonin (5-HT) and dopamine (D₂) receptors.[18][19]

-

PLCγ1 Pathway: Yohimbine has been shown to suppress vascular smooth muscle cell proliferation by downregulating the PLCγ1 signaling pathway, an effect that may be independent of its α₂-adrenergic receptor antagonism.[20][[“]]

-

Anti-inflammatory Effects: Yohimbine exhibits anti-inflammatory properties, which may be linked to the modulation of α₂-adrenergic receptor activity and the upregulation of tyrosine hydroxylase, a key enzyme in catecholamine synthesis.[19]

These multifaceted interactions highlight the compound's potential for further investigation in various therapeutic areas, including inflammatory conditions and vascular proliferative diseases.[16][20]

References

- 1. This compound | 73840-32-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 73840-32-1 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SID 135029766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]

- 9. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Yohimbine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. aensiweb.com [aensiweb.com]

- 16. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. consensus.app [consensus.app]

Synthesis of Yohimbic Acid Ethyl Ester from Yohimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of yohimbic acid ethyl ester from yohimbine. The process involves a two-step reaction sequence: the initial basic hydrolysis of yohimbine to yield yohimbic acid, followed by the acid-catalyzed esterification of yohimbic acid with ethanol. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Overview

The conversion of yohimbine to this compound is achieved through two sequential chemical transformations:

-

Hydrolysis: The methyl ester group of yohimbine is hydrolyzed under basic conditions to form the corresponding carboxylic acid, yohimbic acid.

-

Esterification: The resulting yohimbic acid is then esterified with ethanol in the presence of an acid catalyst to produce this compound.

A visual representation of this experimental workflow is provided below.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from yohimbic acid.

| Parameter | Value |

| Reactants | Yohimbic Acid, Ethanol |

| Product | 17-α-Hydroxyyohimban-16-α-carboxylic Acid Ethyl Ester |

| Yield | 45% |

| Appearance | White solid |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.94 (bs, 1H, H1), 7.45 (d, ³J = 7.7 Hz, 1H, H9), 7.30 (d, ³J = 8.0 Hz, 1H, H12), 7.05 (t, ³J = 7.5 Hz, 1H, H10), 6.96 (t, ³J = 7.5 Hz, 1H, H11), 4.15 (q, ³J = 7.1 Hz, 2H, OCH₂CH₃), 1.20 (t, ³J = 7.1 Hz, 3H, OCH₂CH₃)[1] |

Experimental Protocols

Step 1: Synthesis of Yohimbic Acid from Yohimbine (Hydrolysis)

This procedure outlines the basic hydrolysis of yohimbine hydrochloride to produce yohimbic acid.

Materials:

-

Yohimbine hydrochloride

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization

-

Apparatus for reflux

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve yohimbine hydrochloride in deionized water.

-

Add a sufficient volume of 1 M NaOH solution to the flask.

-

Heat the mixture to reflux and maintain reflux for 2 hours.[1] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the yohimbic acid.

-

Collect the precipitated yohimbic acid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the purified yohimbic acid under vacuum.

Step 2: Synthesis of this compound from Yohimbic Acid (Esterification)

This protocol details the Fischer esterification of yohimbic acid with ethanol.

Materials:

-

Yohimbic acid (prepared in Step 1)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Apparatus for reflux

-

Separatory funnel and other standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography (optional, for further purification)

Procedure:

-

Suspend yohimbic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, or overnight, until the reaction is complete as monitored by TLC.[1]

-

Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final product as a white solid.[1]

References

A Technical Guide to the Natural Sources of Yohimbic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of yohimbic acid and its derivatives, with a primary focus on the pharmacologically significant alkaloid, yohimbine. The document provides a comprehensive overview of the primary plant sources, quantitative data on the concentration of these compounds, detailed experimental protocols for their extraction and analysis, and an examination of their key signaling pathways.

Principal Natural Sources

Yohimbic acid and its derivatives are predominantly found in two plant genera: Pausinystalia and Rauwolfia.

Pausinystalia johimbe (Yohimbe): The bark of the Yohimbe tree, native to Central and West Africa, is the most well-known and commercially significant source of yohimbine.[1] It contains a complex mixture of indole alkaloids, with yohimbine being the most abundant, typically constituting 10-15% of the total alkaloid content.[2] Other related alkaloids found in P. johimbe include corynanthine and rauwolscine (also known as α-yohimbine).

Rauwolfia Species: Several species within the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot), are known to produce a variety of indole alkaloids, including yohimbine and its isomers. The roots of R. serpentina have been found to contain yohimbic acid and isorauhimbinic acid.[3][4] One study also identified yohimbic acid in the hairy root cultures of Rauwolfia serpentina.[5] Another species, Rauwolfia tetraphylla, has been reported to contain a significant amount of yohimbine in its leaves.

Quantitative Data of Yohimbic Acid and Derivatives

The concentration of yohimbic acid and its derivatives can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and the analytical method employed for quantification.

| Plant Species | Plant Part | Compound | Concentration Range | Analytical Method | Reference |

| Pausinystalia johimbe | Bark | Yohimbine | 0.1% - 0.91% (w/w) | UPLC-UV-MS | [2] |

| Pausinystalia johimbe | Bark | Yohimbine | ~6% of total alkaloids | Not Specified | [1] |

| Pausinystalia johimbe | Bark | Yohimbine | 0.56% - 1.8% (w/w) | UHPLC-UV-MS/MS | [6] |

| Rauwolfia serpentina | Roots | Yohimbine | 0.020% (mass) | LC-MS | [7] |

| Rauwolfia serpentina | Roots | Yohimbic Acid | Not Quantified | Spectroscopic/Chemical | [3] |

| Rauwolfia serpentina | Hairy Roots | Yohimbic Acid | Not Quantified | Spectroscopic | [5] |

| Rauwolfia species | Rootstocks | Yohimbine | 176.5 ± 0.2 (μg/g) | HPLC | [8] |

Experimental Protocols

Extraction of Yohimbine from Pausinystalia johimbe Bark

A common method for the extraction of yohimbine from yohimbe bark involves solvent extraction. The following is a representative protocol:

-

Preparation of Plant Material: Grind the dried bark of Pausinystalia johimbe into a fine powder (20-40 mesh).

-

Extraction:

-

Perform a reflux extraction on the powdered bark with 80-90% ethanol. The ratio of the solvent to the raw material is typically 3-6 times the weight of the crushed material.

-

Concentrate the resulting extract.

-

-

Precipitation and Acid Treatment:

-

Add water to the concentrated extract to precipitate the alkaloids.

-

Collect the precipitate and treat it with an acidic solution to dissolve the alkaloids.

-

-

Purification:

-

Decolorize the acidic solution.

-

Perform column chromatography for separation.

-

-

Crystallization: Crystallize the purified yohimbine from the appropriate solvent.[9]

A more environmentally friendly method utilizes supercritical fluid extraction (SFE) with CO2.[10][11]

Experimental Workflow for Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of yohimbine.

Quantification of Yohimbine and its Derivatives by UHPLC-UV-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of yohimbic acid derivatives.

-

Sample Preparation:

-

Extract the powdered plant material with a suitable solvent (e.g., methanol).

-

Filter the extract through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18).

-

Mobile Phase: A gradient elution using two solvents:

-

A: 0.1% (v/v) aqueous ammonium hydroxide

-

B: 0.1% ammonium hydroxide in methanol

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte (yohimbine, corynanthine, rauwolscine, etc.).

-

-

Quantification:

Signaling Pathways

The primary pharmacological effect of yohimbine and its derivatives is the antagonism of α2-adrenergic receptors.[13] These receptors are part of the G-protein coupled receptor family and are involved in regulating the release of neurotransmitters like norepinephrine.

By blocking the presynaptic α2-adrenergic receptors, yohimbine inhibits the negative feedback loop that normally reduces norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, resulting in heightened sympathetic activity.

The binding of an agonist to the α2-adrenergic receptor typically activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] Yohimbine, as an antagonist, prevents this cascade.

Furthermore, yohimbine has been shown to attenuate the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF)-BB by downregulating the PLCγ1 signaling pathway, an effect that appears to be independent of its α2B-adrenergic receptor antagonism.[16]

Signaling Pathway of α2-Adrenergic Receptor and Yohimbine's Action

Caption: The signaling cascade of the α2-adrenergic receptor and the antagonistic action of yohimbine.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. researchgate.net [researchgate.net]

- 3. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of content of indole alkaloids in cell biomass of Rauwolfia serpentina Benth. ex Kurz tissue culture | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. CN102010409A - Method for extracting and separating yohimbine from Africa yohimbe bark - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]

- 15. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 16. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Yohimbic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbic acid ethyl ester, a derivative of the natural indole alkaloid yohimbine, has been identified as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A). This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent impact on intracellular signaling. This document provides a comprehensive overview of its receptor binding profile, a summary of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental evaluation workflow. The information presented is intended to support further research and development efforts in leveraging ADRA2A antagonism for therapeutic applications.

Introduction

Yohimbine and its analogues have long been a subject of pharmacological interest due to their interaction with adrenergic receptors. Yohimbine itself is a nonselective antagonist with a high affinity for several receptor subtypes, which can lead to a broad range of physiological effects and potential side effects. The development of more selective antagonists is a key objective for targeting specific pathologies with greater precision. This compound (also referred to as compound 3a in seminal literature) emerged from structure-based drug design efforts to create derivatives of yohimbic acid with improved selectivity for the ADRA2A receptor.[1] The ADRA2A receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating neurotransmitter release and is implicated in various physiological processes, making it a significant target for therapeutic intervention.

Core Mechanism of Action: Selective ADRA2A Antagonism

The primary mechanism of action of this compound is its function as a competitive antagonist at the alpha-2A adrenergic receptor (ADRA2A).[2][3]

The ADRA2A receptor is canonically coupled to an inhibitory G protein (Gαi). When an agonist, such as the endogenous catecholamine norepinephrine, binds to ADRA2A, it triggers a conformational change in the receptor. This leads to the activation of the Gαi protein, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.

This compound exerts its effect by binding to the ADRA2A receptor without activating it. By occupying the binding site, it prevents norepinephrine and other agonists from binding and initiating the Gαi-mediated inhibitory signaling cascade. Consequently, adenylyl cyclase remains active, and cAMP levels are not suppressed, effectively blocking the receptor's downstream effects. This antagonistic action is central to its pharmacological profile.

Signaling Pathway Diagram

The following diagram illustrates the canonical ADRA2A signaling pathway and the inhibitory action of this compound.

Caption: ADRA2A signaling and antagonism by this compound.

Quantitative Data: Receptor Binding and Selectivity

The antagonist activity of this compound has been quantified and compared to its parent compound, yohimbine. The data, derived from cell-based calcium flux assays, demonstrates its potency at the ADRA2A receptor and its selectivity over the ADRA1A receptor.[6] The half-maximal inhibitory concentration (IC50) indicates the concentration of the antagonist required to inhibit 50% of the agonist response. The selectivity index (SI) is calculated as the ratio of the IC50 for ADRA1A to the IC50 for ADRA2A, with a higher value indicating greater selectivity for ADRA2A.

| Compound | ADRA2A IC50 (nM) | ADRA1A IC50 (nM) | Selectivity Index (SI) |

| Yohimbine | 15 | 1410 | 94 |

| This compound | 31 | 3350 | 108 |

| Table 1: Antagonist Activity and Selectivity of this compound vs. Yohimbine.[6] |

As shown in the table, while this compound has a slightly lower potency for ADRA2A (higher IC50) compared to yohimbine, it exhibits a higher IC50 for ADRA1A, resulting in an improved selectivity index.[1][6]

Experimental Protocols

The characterization of this compound's antagonist activity involves specific in vitro assays. The primary method cited is a cell-based calcium flux assay.[7]

Cell-Based Calcium Flux Assay for ADRA2A/ADRA1A Antagonism

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium mobilization induced by an agonist. Since ADRA2A is Gαi-coupled and does not directly signal through calcium, this assay utilizes engineered cell lines (e.g., Chem-1) that co-express the adrenergic receptor and a promiscuous G-protein (like Gαqi5) that couples receptor activation to the phospholipase C pathway, leading to a measurable calcium release.

Objective: To determine the IC50 value of a test compound (this compound) at the human ADRA2A and ADRA1A receptors.

Materials:

-

Cell Lines: Chem-1 cells stably overexpressing human ADRA2A or ADRA1A receptors (e.g., Merck Millipore, cat. #: HTS096RTA and HTS087RTA).[7]

-

Culture Medium: As specified by the cell line provider.

-

Assay Plates: Black, clear-bottom 384-well microplates.[7]

-

Calcium-sensitive dye: Fluo-8 AM or equivalent.[7]

-

Reference Agonist: Epinephrine.[7]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FDSS).

Methodology:

-

Cell Plating: Culture the appropriate cell line according to the supplier's manual. The day before the assay, seed the cells into 384-well microplates at a density of approximately 10,000 cells per well.[7]

-

Dye Loading: On the day of the experiment, remove the culture medium and replace it with the assay buffer containing the calcium-sensitive fluorescent dye. Incubate the plate for at least 1-2 hours at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a dose-response curve. Also, prepare a solution of the reference agonist (epinephrine) at a concentration that elicits 80% of its maximal response (EC80).

-

Antagonist Pre-incubation: Add the various concentrations of this compound to the respective wells of the cell plate. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Add the EC80 concentration of epinephrine to all wells simultaneously using the instrument's liquid handler.

-

Data Acquisition: Continuously record the fluorescence intensity over time to measure the intracellular calcium flux. The antagonist effect is observed as a reduction in the peak fluorescence signal compared to control wells (agonist only).

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with 0% inhibition corresponding to the signal from the agonist alone and 100% inhibition corresponding to the baseline signal with no agonist. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for characterizing a novel ADRA2A antagonist like this compound.

Caption: Workflow for functional characterization of an ADRA2A antagonist.

Conclusion

This compound is a selective ADRA2A antagonist, a mechanism it achieves by competitively blocking the binding of endogenous agonists and thereby preventing the Gαi-mediated inhibition of adenylyl cyclase. Quantitative analysis demonstrates its improved selectivity for ADRA2A over ADRA1A when compared to its parent compound, yohimbine. The experimental protocols and workflows detailed herein provide a framework for the continued investigation and characterization of this and similar compounds. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of selective ADRA2A antagonism.

References

- 1. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. innoprot.com [innoprot.com]

- 5. Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 73840-32-1 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Potential Pharmacological Effects of Yohimbic Acid Esters: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine, a natural indole alkaloid, is well-documented as a competitive α2-adrenergic receptor antagonist. Its core structure, yohimbic acid, presents a versatile scaffold for the synthesis of various esters with modified pharmacological profiles. This technical guide provides an in-depth analysis of the potential pharmacological effects of yohimbic acid esters, with a focus on their interaction with adrenoceptors. We summarize available quantitative data on the binding affinities and selectivity of these compounds, detail relevant experimental protocols for their synthesis and evaluation, and visualize key signaling pathways. The presented information aims to facilitate further research and development of novel therapeutic agents derived from the yohimbine framework.

Introduction

Yohimbine, the methyl ester of yohimbic acid, has a long history of use, primarily for its effects on the central and peripheral nervous systems. Its principal mechanism of action is the blockade of α2-adrenergic receptors, leading to an increase in norepinephrine release.[1][2][3] However, yohimbine's utility can be limited by its non-selective nature, interacting with other receptors such as α1-adrenoceptors, serotonin, and dopamine receptors.[3][4] This has prompted investigations into derivatives of yohimbic acid, particularly its esters, to develop compounds with enhanced selectivity and potentially improved therapeutic indices.

This guide explores the structure-activity relationships of yohimbic acid esters, focusing on how modifications to the ester group influence their pharmacological properties. We will delve into the quantitative data available for these compounds, provide detailed methodologies for their study, and illustrate the underlying signaling mechanisms.

Quantitative Pharmacological Data

The pharmacological activity of yohimbic acid esters is primarily characterized by their binding affinity (Ki) for adrenergic receptors and their selectivity for α2 over α1 subtypes. Recent studies have synthesized and evaluated a series of yohimbic acid esters, including simple alkyl esters and more complex amino esters, revealing significant variations in their receptor interaction profiles.

Table 1: Binding Affinities (pKi) and Selectivity of Yohimbic Acid Esters for α2A- and α1A-Adrenoceptors

| Compound | R Group | pKi (α2A) | pKi (α1A) | Selectivity Index (SI) α2A/α1A |

| Yohimbine (1) | -CH₃ | 8.8 ± 0.1 | 6.8 ± 0.1 | 94 |

| 3a | -CH₂CH₃ | 8.2 ± 0.1 | 6.1 ± 0.1 | 108 |

| 3b | -(CH₂)₂CH₃ | 8.0 ± 0.1 | 6.3 ± 0.1 | 48 |

| 3c | -CH(CH₃)₂ | 7.9 ± 0.1 | 6.2 ± 0.1 | 48 |

| 3d | -(CH₂)₃CH₃ | 8.1 ± 0.1 | 6.4 ± 0.1 | 48 |

| 3e | -CH₂Ph | 8.1 ± 0.1 | 6.7 ± 0.1 | 18 |

| 4a | -(CH₂)₂NH₂ | 8.5 ± 0.1 | 5.8 ± 0.1 | 556 |

| 4b | -(CH₂)₃NH₂ | 8.6 ± 0.1 | 5.8 ± 0.1 | 556 |

| 4c | -(CH₂)₄NH₂ | 8.4 ± 0.1 | 5.7 ± 0.1 | 556 |

| 4d | -(CH₂)₅NH₂ | 8.3 ± 0.1 | 5.8 ± 0.1 | 350 |

| 4e | -(CH₂)₆NH₂ | 8.2 ± 0.1 | 5.7 ± 0.1 | 350 |

| 4f | -(CH₂)₂N(CH₃)₂ | 8.6 ± 0.1 | 6.2 ± 0.1 | 226 |

| 4g | -(CH₂)₃N(CH₃)₂ | 8.6 ± 0.1 | 6.1 ± 0.1 | 350 |

| 4h | -(CH₂)₂-piperidine | 8.7 ± 0.1 | 6.3 ± 0.1 | 226 |

| 4i | -(CH₂)₃-piperidine | 8.7 ± 0.1 | 6.2 ± 0.1 | 350 |

| 4j | -(CH₂)₂-morpholine | 8.6 ± 0.1 | 6.3 ± 0.1 | 226 |

| 4k | -(CH₂)₃-morpholine | 8.6 ± 0.1 | 6.1 ± 0.1 | 350 |

| 4l | -(CH₂)₂-pyrrolidine | 8.7 ± 0.1 | 6.3 ± 0.1 | 226 |

| 4m | -(CH₂)₃-pyrrolidine | 8.7 ± 0.1 | 6.1 ± 0.1 | 350 |

| 4n | -(CH₂)₂-N-methylpiperazine | 8.6 ± 0.1 | 5.8 ± 0.1 | >556 |

| 4o | -(CH₂)₃-N-methylpiperazine | 8.6 ± 0.1 | 5.7 ± 0.1 | >556 |

| 4p | -(CH₂)₂-N-phenylpiperazine | 8.6 ± 0.1 | 6.8 ± 0.1 | 59 |

Data extracted from Chayka et al., 2024.[5] The Selectivity Index (SI) was calculated as 10^(pKi(α2A) - pKi(α1A)).

Table 2: Functional Antagonistic Potency (pIC₅₀) of Compound 4n and Yohimbine

| Compound | pIC₅₀ (α2A) | pIC₅₀ (α2B) | pIC₅₀ (α2C) | pIC₅₀ (5-HT₁A) |

| Yohimbine (1) | 8.5 ± 0.1 | 7.9 ± 0.1 | 8.6 ± 0.1 | 7.3 ± 0.1 |

| 4n | 8.4 ± 0.1 | 6.6 ± 0.1 | 8.5 ± 0.1 | 7.3 ± 0.1 |

Data extracted from Chayka et al., 2024.[5]

Experimental Protocols

Synthesis of Yohimbic Acid Esters

The synthesis of yohimbic acid esters typically starts from yohimbine hydrochloride, which is first hydrolyzed to yohimbic acid. Subsequent esterification with the desired alcohol yields the final product.

A. General Procedure for the Synthesis of Yohimbic Acid (2) from Yohimbine Hydrochloride (1)

-

Hydrolysis: Yohimbine hydrochloride is dissolved in a suitable solvent, such as a mixture of methanol and water.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for several hours to facilitate the hydrolysis of the methyl ester.

-

After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate yohimbic acid.

-

The crude yohimbic acid is collected by filtration, washed with water, and dried.[5]

B. General Procedure for the Synthesis of Alkyl Esters of Yohimbic Acid (e.g., 3a-3e)

-

Esterification: Yohimbic acid (2) is dissolved in the corresponding alcohol (e.g., ethanol for 3a).

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux for several hours.

-

The excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) and then with brine.

-

The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude ester, which can be further purified by chromatography.[5]

C. General Procedure for the Synthesis of Amino Esters of Yohimbic Acid (e.g., 4a-4p) via Mitsunobu Reaction

-

Reaction Setup: Yohimbic acid (2), the corresponding amino alcohol, and triphenylphosphine (PPh₃) are dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

The solution is cooled in an ice bath.

-

A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to yield the desired amino ester.[5]

Caption: Synthetic workflow for yohimbic acid esters.

Radioligand Binding Assay for Adrenoceptors

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human α1A- or α2A-adrenoceptor subtypes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).[2]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl and 5 mM MgCl₂, at a pH of 7.4.[2]

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-prazosin for α1A or [³H]-rauwolscine for α2A), and various concentrations of the yohimbic acid ester.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][6][7]

-

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to act as an antagonist by inhibiting the production of cyclic AMP (cAMP) induced by an agonist.

-

Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the α2-adrenoceptor of interest.

-

Assay Procedure (Antagonist Mode):

-

Seed the cells in a 384-well plate and incubate overnight.

-

Wash the cells with assay buffer.

-

Add varying concentrations of the yohimbic acid ester and pre-incubate.

-

Add a known α2-adrenoceptor agonist (e.g., clonidine) at its EC₈₀ concentration (the concentration that produces 80% of its maximal response).

-

Simultaneously add forskolin to stimulate adenylyl cyclase and cAMP production.

-

Incubate to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Data Analysis:

Signaling Pathways

The primary pharmacological effect of yohimbic acid esters is the antagonism of α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking these receptors, yohimbic acid esters prevent this inhibitory effect, thereby maintaining or increasing cAMP levels.

Caption: Antagonism of α2-adrenoceptor signaling by yohimbic acid esters.

Recent research on yohimbine itself has indicated that its effects may not be solely mediated by α2-adrenoceptor antagonism. For instance, in vascular smooth muscle cells, yohimbine has been shown to suppress proliferation stimulated by platelet-derived growth factor (PDGF-BB) through the downregulation of the phospholipase Cγ1 (PLCγ1) signaling pathway, an effect that appears to be independent of α2B-adrenergic receptors.[1][11] This suggests that yohimbic acid and its esters may have additional, off-target effects that contribute to their overall pharmacological profile. Further investigation is needed to elucidate the specific downstream signaling pathways modulated by different yohimbic acid esters.

Conclusion

Yohimbic acid esters represent a promising class of compounds for the development of novel therapeutics, particularly those targeting the adrenergic system. The available data demonstrate that modification of the ester group can significantly alter the affinity and selectivity for α-adrenoceptor subtypes. Specifically, the introduction of amino ester moieties can lead to a substantial increase in selectivity for α2A over α1A adrenoceptors compared to the parent compound, yohimbine.

The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological evaluation of new yohimbic acid esters. Future research should focus on expanding the library of these compounds and conducting comprehensive in vitro and in vivo studies to fully characterize their pharmacological and toxicological profiles. A deeper understanding of their engagement with various signaling pathways will be crucial for identifying lead candidates with optimal therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Yohimbic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific attributes of yohimbic acid. It is designed to be a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Introduction and-Core-Properties

Yohimbic acid, an amphoteric demethylated derivative of the well-known indole alkaloid yohimbine, has been a subject of scientific interest for its distinct pharmacological properties.[1] Unlike its parent compound, which is widely recognized for its α2-adrenergic receptor antagonism, yohimbic acid has demonstrated unique vasodilatory and sympatholytic activities.[1] This guide delves into the historical milestones of its discovery, its physicochemical characteristics, and the experimental methodologies associated with its study.

Physicochemical Properties

Yohimbic acid (C₂₀H₂₄N₂O₃) is a yohimban alkaloid with a molecular weight of 340.4 g/mol .[2][3] It is functionally related to 17α-yohimbol.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₃ | PubChem CID: 72131[2][3] |

| Molecular Weight | 340.4 g/mol | PubChem CID: 72131[2][3] |

| IUPAC Name | (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | PubChem CID: 72131[3] |

| CAS Number | 522-87-2 | PubChem CID: 72131[3] |

| Monoisotopic Mass | 340.17869263 Da | PubChem CID: 72131[2][3] |

Table 1: Physicochemical Properties of Yohimbic Acid

Discovery and History

The initial pharmacological investigation of yohimbic acid can be traced back to the mid-20th century, with the foundational work of French pharmacologist Raymond-Jean Hamet. His research in the 1950s and early 1960s first described the sympatholytic and direct vasodilatory actions of this demethylated derivative of yohimbine. These early studies, published in the Comptes Rendus des Séances de l'Académie des Sciences, laid the groundwork for understanding the distinct pharmacological profile of yohimbic acid compared to its more famous precursor.

While yohimbine was first isolated from the bark of the Pausinystalia yohimbe tree in the late 19th century, yohimbic acid was subsequently identified as a product of yohimbine's hydrolysis.[4] This chemical relationship is a key aspect of its history and the primary method for its preparation in a laboratory setting.

Experimental Protocols

Synthesis of Yohimbic Acid via Hydrolysis of Yohimbine

Yohimbic acid is most commonly prepared by the hydrolysis of yohimbine.[4] This process involves the cleavage of the methyl ester group of yohimbine. The reaction kinetics of this hydrolysis have been studied, indicating that it follows first-order kinetics.[4]

Objective: To synthesize yohimbic acid by the alkaline hydrolysis of yohimbine hydrochloride.

Materials:

-

Yohimbine hydrochloride

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (for neutralization)

-

Distilled water

-

Heating apparatus (e.g., water bath)

-

pH meter or pH indicator strips

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve a known quantity of yohimbine hydrochloride in distilled water in a reaction vessel.

-

Alkalinization: Add a molar excess of sodium hydroxide solution to the yohimbine solution to raise the pH and initiate hydrolysis.

-

Heating: Heat the reaction mixture in a water bath to accelerate the hydrolysis process. The reaction temperature and duration can be optimized based on kinetic studies (e.g., heating at temperatures between 50°C and 80°C).[5]

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the yohimbine peak and the appearance of the yohimbic acid peak.

-

Neutralization: Once the reaction is complete, cool the solution and carefully neutralize it with hydrochloric acid to a neutral pH.

-

Isolation: The resulting yohimbic acid can be isolated through crystallization by concentrating the solution and allowing it to cool, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Synthesis of Yohimbic Acid via Alkaline Hydrolysis.

Signaling Pathways and Mechanism of Action

While the pharmacological actions of yohimbine are extensively documented, particularly its antagonism of α2-adrenergic receptors, the specific signaling pathways of yohimbic acid are less well-defined.[6][7][8] The primary reported activities of yohimbic acid are its sympatholytic and vasodilatory effects.

The sympatholytic activity suggests that yohimbic acid may interfere with the sympathetic nervous system, potentially by modulating adrenergic receptor signaling, though its affinity for these receptors relative to yohimbine is not well-quantified in publicly available literature.

The direct vasodilatory action indicates that yohimbic acid can relax blood vessels independently of the nervous system, possibly through mechanisms involving smooth muscle cell signaling, such as modulation of ion channels or intracellular calcium levels.

Further research is required to elucidate the precise molecular targets and downstream signaling cascades responsible for the observed pharmacological effects of yohimbic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]

Solubility Profile of Yohimbic Acid Ethyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid ethyl ester, a derivative of the indole alkaloid yohimbine, is a compound of interest in pharmaceutical research due to its potential pharmacological activities.[1] Like its parent compound, it is investigated for its interaction with adrenergic receptors.[2][3] A critical physicochemical property influencing its formulation, bioavailability, and in vitro testing is its solubility in various organic solvents. This technical guide provides an in-depth overview of the available solubility data for this compound and related yohimbine compounds, detailed experimental protocols for solubility determination, and a visualization of its presumed signaling pathway.

Data Presentation: Solubility of this compound and Related Compounds

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information for the ethyl ester and its parent compounds, yohimbine and yohimbic acid, a general solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility data.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | No quantitative value available. |

| Yohimbic Acid | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (367.19 mM)[4] | Not Specified | Ultrasonic assistance may be needed.[4] |

| Yohimbine | Ethanol | Readily Soluble[5][6] | Not Specified | |

| Methanol | Soluble[7] | Not Specified | ||

| Chloroform | Readily Soluble[5][6] | Not Specified | ||

| Diethyl Ether | Sparingly Soluble[5][6] | Not Specified | ||

| Hot Benzene | Soluble[8] | Not Specified | ||

| Tetrahydrofuran (THF) | Soluble[9] | Not Specified | ||

| Water | Very Slightly Soluble[9] | Not Specified | ||

| Yohimbine Hydrochloride | Ethanol | Soluble[7] | Not Specified | |

| Methanol | Soluble[7] | Not Specified | ||

| Chloroform | Easily Soluble[7] | Not Specified | ||

| Water | Slightly Soluble[7] | Not Specified | More soluble than yohimbine base.[3] |

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is a fundamental parameter. The shake-flask method is a widely accepted technique for this determination.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in replicate to ensure accuracy and precision.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Alpha-2 Adrenergic Receptor Signaling Pathway

Yohimbine, the parent compound of this compound, is a known antagonist of the alpha-2 adrenergic receptor.[3] It is therefore presumed that this compound exerts its pharmacological effects through a similar mechanism. The following diagram illustrates the general signaling pathway of an alpha-2 adrenergic receptor.

References

- 1. This compound | 73840-32-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Yohimbine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]

- 8. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]

- 9. Yohimbine CAS#: 146-48-5 [m.chemicalbook.com]

Spectroscopic Profile of Yohimbic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for yohimbic acid ethyl ester, a selective α2A-adrenoceptor antagonist. Due to the limited availability of complete, experimentally-derived spectra for this compound in the public domain, this document presents a combination of directly measured data, comparative data from the closely related and well-characterized compound yohimbine (yohimbic acid methyl ester), and general spectroscopic principles for esters. This approach offers a robust analytical package for researchers engaged in the synthesis, characterization, and application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data for this compound

The ¹H NMR spectral data for this compound was obtained from a recent study detailing its synthesis.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.94 | bs | H1 | |

| 7.45 | d | 7.7 | H9 |

| 7.30 | d | 8.0 | H12 |

| 7.11 | t | 7.7 | H11 |

| 7.02 | t | 7.5 | H10 |

| 4.60 | s | OH | |

| 4.25 | q | 7.1 | OCH₂CH₃ |

| 3.82 | s | H17 | |

| 3.40 | d | 11.0 | H21a |

| 3.20 | m | H3 | |

| 3.05 | m | H5a | |

| 2.90 | m | H5b | |

| 2.80 | m | H6a | |

| 2.70 | m | H6b | |

| 2.30 | m | H14a | |

| 2.10 | s | H16 | |

| 1.95 | m | H20 | |

| 1.85 | m | H15 | |

| 1.70 | m | H19 | |

| 1.55 | m | H14b | |

| 1.30 | t | 7.1 | OCH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 500 MHz

¹³C NMR Data for this compound

The following table summarizes the ¹³C NMR spectral data for this compound.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.2 | C=O |

| 136.2 | C13 |

| 134.1 | C8 |

| 127.5 | C2 |

| 121.0 | C11 |

| 118.9 | C10 |

| 117.9 | C9 |

| 111.1 | C7 |

| 108.7 | C12 |

| 70.1 | C17 |

| 60.8 | OCH₂CH₃ |

| 59.9 | C21 |

| 52.8 | C3 |

| 52.1 | C5 |

| 49.9 | C16 |

| 40.5 | C20 |

| 36.9 | C15 |

| 31.8 | C14 |

| 22.1 | C6 |

| 21.9 | C19 |

| 14.6 | OCH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 126 MHz

Infrared (IR) Spectroscopy

Esters typically exhibit a strong carbonyl (C=O) stretching vibration in the region of 1750-1735 cm⁻¹. Additionally, two C-O stretching bands are expected between 1300 and 1000 cm⁻¹. The IR spectrum of yohimbine hydrochloride shows a characteristic C=O stretch at 1718 cm⁻¹.[1] For this compound, this peak would be in a similar region. Other significant peaks would include O-H stretching from the hydroxyl group (around 3670 cm⁻¹ in yohimbine hydrochloride) and C-H stretching from the aromatic and aliphatic portions of the molecule.

Table 3: Predicted and Comparative IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Yohimbine Hydrochloride[1] |

| O-H Stretch | ~3600-3200 | 3670 |

| Aromatic C-H Stretch | ~3100-3000 | 3087, 3066 |

| Aliphatic C-H Stretch | ~3000-2850 | 2883, 2887 |

| C=O Stretch (Ester) | 1750-1735 | 1718 |

| C-O Stretch (Ester) | 1300-1000 | N/A |

| O-H Bend | ~1440-1395 | 1408 |

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not currently available in public databases. However, the mass spectrum of the closely related yohimbine provides a valuable reference for the expected fragmentation patterns. The molecular weight of this compound is 368.47 g/mol .

The mass spectrum of yohimbine (molecular weight 354.44 g/mol ) shows a prominent molecular ion peak. The fragmentation of yohimbine typically involves the retro-Diels-Alder (RDA) cleavage of the C-ring. A similar fragmentation pattern would be expected for this compound.

Table 4: Mass Spectrometry Data for Related Yohimbane Alkaloids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Information |

| Yohimbic Acid | C₂₀H₂₄N₂O₃ | 340.4 | GC-MS data available. |

| Yohimbine (Methyl Ester) | C₂₁H₂₆N₂O₃ | 354.44 | Electron ionization mass spectrum available, shows molecular ion peak. |

| This compound | C₂₂H₂₈N₂O₃ | 368.47 | Data not available, expected fragmentation similar to yohimbine. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

NMR spectra for this compound were recorded on a Bruker AVANCE III HD 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample involves the KBr pellet method. The sample is mixed with potassium bromide powder and compressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument. For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

Visualizations

The following diagrams illustrate the workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Structural relationship of yohimbane alkaloids.

References

The Evolving Landscape of Yohimbine Analogs: A Technical Guide to Biological Activity and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine, a naturally occurring indole alkaloid, has long been a subject of intense scientific scrutiny due to its potent and relatively non-selective antagonist activity at α2-adrenergic receptors.[1] This has led to its exploration for a variety of therapeutic applications, from erectile dysfunction to the modulation of cardiovascular and central nervous system disorders.[2] However, its lack of selectivity, leading to off-target effects, has spurred the development of a diverse array of synthetic yohimbine analogs. This in-depth technical guide provides a comprehensive overview of the biological activity of these synthetic analogs, focusing on their structure-activity relationships, receptor binding affinities, and functional potencies. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to support researchers in the ongoing quest for more selective and efficacious therapeutic agents.

Data Presentation: Quantitative Analysis of Yohimbine Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of yohimbine and a selection of its synthetic analogs at various adrenergic and serotonergic receptor subtypes. This data is critical for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of Yohimbine and Analogs at Human Adrenergic Receptors [3]

| Compound | α2A-AR | α2B-AR | α2C-AR | α1A-AR | α1B-AR | α1D-AR |

| Yohimbine | 1.8 | 4.9 | 0.9 | 490 | 380 | 290 |

| Rauwolscine | 1.2 | 1.8 | 0.6 | 280 | 210 | 180 |

| Corynanthine | 380 | 1200 | 880 | 22 | 45 | 35 |

| Atipamezole | 0.6 | 1.1 | 1.5 | 1800 | 2500 | 3200 |

| MK-912 | 2.0 | 25 | 0.15 | 1500 | 2200 | 1800 |

| BRL-44408 | 2.3 | 110 | 73 | 81 | 150 | 200 |

Table 2: Functional Activity (IC50/EC50, nM) and Selectivity of Selected Yohimbine Analogs [4][5]

| Compound | α2A-AR Antagonism (IC50) | 5-HT1A Partial Agonism (EC50) | α1A/α2A Selectivity Index | α2B/α2A Selectivity Index |

| Yohimbine | ~2.5 | ~50 | >100 | ~2.7 |

| Fluparoxan | ~5.0 | >1000 (weak partial agonist) | >200 | ~1.5 |

| Amino Ester 4n | ~2.0 | ~60 | >556 | ~226 |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel compounds. The following sections detail the methodologies for key in vitro assays used to characterize the biological activity of synthetic yohimbine analogs.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a standard procedure for determining the binding affinity of yohimbine analogs to adrenergic receptors using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected HEK293 or CHO cells).

-

Radioligand (e.g., [3H]-Rauwolscine for α2-ARs, [3H]-Prazosin for α1-ARs).

-

Unlabeled competitor (e.g., phentolamine or the test compound).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation fluid.

-

96-well filter plates (e.g., GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test compounds (yohimbine analogs) in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM phentolamine), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

cAMP Functional Assay for Gi-Coupled Receptors (e.g., α2-Adrenergic Receptors)

This protocol describes a method to assess the functional antagonist activity of yohimbine analogs at Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Materials and Reagents:

-

CHO-K1 or HEK293 cells stably expressing the Gi-coupled receptor of interest.

-

Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin (an adenylyl cyclase activator).

-

A known agonist for the receptor.

-

Test compounds (yohimbine analogs).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure (Antagonist Mode):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with Assay Buffer.

-

Add varying concentrations of the test compound (yohimbine analog) to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Add the known agonist at its EC80 concentration (the concentration that produces 80% of its maximal response) to all wells except the basal control.

-

Simultaneously, add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-